N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
CAS No.: 954714-31-9
Cat. No.: VC5352089
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954714-31-9 |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.87 |
| IUPAC Name | N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3 |
| Standard InChI Key | KSYIXOZQGLKOIB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its three key components:
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Pyrrolidinone backbone: A five-membered lactam ring (5-oxopyrrolidin) provides conformational rigidity and hydrogen-bond acceptor sites.
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4-Chlorophenyl substitution: Attached to the pyrrolidinone’s nitrogen, this group enhances lipophilicity and may influence target binding via π-π interactions .
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p-Toluenesulfonamide side chain: The sulfonamide (–SO₂NH₂) moiety is a common pharmacophore in enzyme inhibitors, contributing to solubility and protein interactions .
Key physicochemical properties predicted using analog data include:
The 4-chlorophenyl and p-toluenesulfonyl groups likely dominate the crystal packing forces, as seen in similar sulfonamide derivatives .
Synthesis and Optimization Strategies
While no direct synthesis route is documented, plausible methods can be extrapolated from related compounds:
Pyrrolidinone Formation
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Michael Addition-Cyclization: React 4-chloroaniline with ethyl acrylate to form a β-amino ester, followed by cyclization using HCl/EtOH to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylate .
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Reductive Amination: Condense 4-chlorobenzaldehyde with glycine ethyl ester, followed by NaBH₄ reduction and lactamization to construct the pyrrolidinone core .
Sulfonamide Coupling
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Nucleophilic Substitution: Treat the pyrrolidinone intermediate with p-toluenesulfonyl chloride in dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .
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Protection/Deprotection: Use Boc protection on the pyrrolidinone nitrogen prior to sulfonylation, followed by TFA deprotection to avoid side reactions .
Reaction yields for analogous procedures range from 45–68%, with purity >95% achievable via recrystallization from ethanol/water mixtures .
Pharmacological Profile and Mechanism of Action
Although biological data for this specific compound is unavailable, structurally related molecules provide mechanistic insights:
Antimicrobial Activity
Sulfonamide-containing pyrrolidinones demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The 4-chlorophenyl group enhances membrane penetration, while the sulfonamide disrupts folate synthesis via dihydropteroate synthase inhibition .
Serum Protein Binding
Fluorescence quenching studies on similar compounds show moderate binding to bovine serum albumin (BSA) with binding constants (Kb) of 10⁴–10⁵ M⁻¹, indicating favorable pharmacokinetics .
| Parameter | Prediction | Implication |
|---|---|---|
| Human intestinal absorption | 91.2% probability | Good oral bioavailability |
| Blood-brain barrier | 98.0% penetration | CNS activity likely |
| CYP450 2C9 inhibition | 93.6% probability | Drug-drug interaction risk |
| Ames test | 50.9% mutagenicity risk | Require genotoxicity assay |
The chlorophenyl group raises potential hepatotoxicity concerns, necessitating in vitro hepatic microsome stability assays .
Applications and Future Directions
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Antibacterial Development: Optimize substituents to enhance activity against multidrug-resistant Gram-positive pathogens .
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Antiangiogenic Therapy: Evaluate VEGFR-2 inhibition in xenograft models, leveraging structural similarities to DB07288 .
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BSA-Binding Probes: Utilize the sulfonamide’s fluorescence properties for protein interaction studies .
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